molecular formula C16H19O7PS B12957694 (1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid CAS No. 190772-03-3

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid

Cat. No.: B12957694
CAS No.: 190772-03-3
M. Wt: 386.4 g/mol
InChI Key: RCGCZPXSRLLKCK-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid is an organic compound with the molecular formula C16H19O7PS. It is a complex molecule that contains both phosphonic and sulfonic acid functional groups, making it a unique compound in the field of organic chemistry .

Chemical Reactions Analysis

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1r)-4-(3-Phenoxyphenyl)-1-Phosphonobutane-1-Sulfonic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Properties

CAS No.

190772-03-3

Molecular Formula

C16H19O7PS

Molecular Weight

386.4 g/mol

IUPAC Name

(1R)-4-(3-phenoxyphenyl)-1-phosphonobutane-1-sulfonic acid

InChI

InChI=1S/C16H19O7PS/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22)/t16-/m1/s1

InChI Key

RCGCZPXSRLLKCK-MRXNPFEDSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCC[C@H](P(=O)(O)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.